molecular formula C11H7BrOS B1338342 (4-Bromophenyl)(thiophen-2-yl)methanone CAS No. 4160-65-0

(4-Bromophenyl)(thiophen-2-yl)methanone

Cat. No.: B1338342
CAS No.: 4160-65-0
M. Wt: 267.14 g/mol
InChI Key: DDUPBKRQEURUSF-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(thiophen-2-yl)methanone is an organic compound with the molecular formula C11H7BrOS. It is known for its unique structure, which combines a bromophenyl group with a thiophene ring through a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(thiophen-2-yl)methanone typically involves the reaction of 4-bromobenzoyl chloride with thiophene in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the thiophene acts as the nucleophile attacking the carbonyl carbon of the 4-bromobenzoyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Bromophenyl)(thiophen-2-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromophenyl and thiophene moieties allow it to bind to active sites, potentially inhibiting or modulating the activity of the target. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromophenyl)(thiophen-2-yl)methanone is unique due to its combination of a bromophenyl group and a thiophene ring linked by a carbonyl group. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

IUPAC Name

(4-bromophenyl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrOS/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUPBKRQEURUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20547664
Record name (4-Bromophenyl)(thiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4160-65-0
Record name (4-Bromophenyl)(thiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 4-bromobenzoyl chloride (20.0 g, 91.1 mmol) in dichloromethane (300 mL) at −78° C. was added triethylamine (28.0 mL, 200.0 mmol), and O,N-dimethylhydroxylamine hydrochloride (9.33 g, 95.6 mmol). The resulting solution was allowed to warm to room temperature, stirred for 1.5 hours, and then concentrated. The residue was triturated in acetone and the resulting solid was dissolved in ethyl acetate washed with water and brine. The organic layer was dried over magnesium sulfate, filtered, and concentrated to give 4-bromo-N-methoxy-N-methylbenzamide (18.6 g, 84%). To a solution of 4-bromo-N-methoxy-N-methylbenzamide (3.0 g, 12.29 mmol) in THF (30 mL) at 0° C. under nitrogen was added 2-thienyllithium (1.0 M in THF, 15 mL, 15 mmol) slowly over 10 minutes. The solution was stirred at 0° C. for 1 hour, poured into a saturated aqueous ammonium chloride solution (150 mL), and extracted several times with ethyl acetate. The combined organic layers were dried over magnesium sulfate, filtered, and concentrated. The residue was triturated with ether to give (4-bromophenyl)(thien-2-yl)methanone as a brown solid (1.1 g, 34%). MS (ES) m/z 266.9.
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